Cas no 896286-51-4 (N-4-(4-fluorophenyl)-1,3-thiazol-2-yl-3-methanesulfonylbenzamide)

N-4-(4-fluorophenyl)-1,3-thiazol-2-yl-3-methanesulfonylbenzamide structure
896286-51-4 structure
商品名:N-4-(4-fluorophenyl)-1,3-thiazol-2-yl-3-methanesulfonylbenzamide
CAS番号:896286-51-4
MF:C17H13FN2O3S2
メガワット:376.425124883652
CID:5911846
PubChem ID:7267089

N-4-(4-fluorophenyl)-1,3-thiazol-2-yl-3-methanesulfonylbenzamide 化学的及び物理的性質

名前と識別子

    • N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide
    • N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide
    • N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide
    • F2557-0061
    • CCG-317884
    • AKOS008468630
    • 896286-51-4
    • N-4-(4-fluorophenyl)-1,3-thiazol-2-yl-3-methanesulfonylbenzamide
    • インチ: 1S/C17H13FN2O3S2/c1-25(22,23)14-4-2-3-12(9-14)16(21)20-17-19-15(10-24-17)11-5-7-13(18)8-6-11/h2-10H,1H3,(H,19,20,21)
    • InChIKey: LBUFTABWVJZBAU-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=NC(C2=CC=C(F)C=C2)=CS1)(=O)C1=CC=CC(S(C)(=O)=O)=C1

計算された属性

  • せいみつぶんしりょう: 376.03516279g/mol
  • どういたいしつりょう: 376.03516279g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 573
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 113Ų

N-4-(4-fluorophenyl)-1,3-thiazol-2-yl-3-methanesulfonylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2557-0061-25mg
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide
896286-51-4 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2557-0061-2mg
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide
896286-51-4 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2557-0061-5μmol
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide
896286-51-4 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2557-0061-4mg
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide
896286-51-4 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2557-0061-5mg
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide
896286-51-4 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2557-0061-50mg
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide
896286-51-4 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2557-0061-10mg
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide
896286-51-4 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2557-0061-2μmol
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide
896286-51-4 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2557-0061-100mg
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide
896286-51-4 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2557-0061-3mg
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide
896286-51-4 90%+
3mg
$63.0 2023-05-16

N-4-(4-fluorophenyl)-1,3-thiazol-2-yl-3-methanesulfonylbenzamide 関連文献

N-4-(4-fluorophenyl)-1,3-thiazol-2-yl-3-methanesulfonylbenzamideに関する追加情報

N-4-(4-Fluorophenyl)-1,3-Thiazol-2-yl-3-Methanesulfonylbenzamide: A Comprehensive Overview

The compound N-4-(4-fluorophenyl)-1,3-thiazol-2-yl-3-methanesulfonylbenzamide (CAS No. 896286-51-4) is a highly specialized organic compound with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug discovery, agrochemicals, and advanced materials. The molecule is characterized by its thiazole ring system, which is a heterocyclic aromatic structure containing sulfur and nitrogen atoms. This structural motif is known for its stability and reactivity, making it a valuable component in synthetic chemistry.

Recent studies have highlighted the importance of thiazole derivatives in medicinal chemistry, particularly in the development of bioactive compounds. The presence of a fluorophenyl group in the molecule introduces electronic effects that can enhance the compound's pharmacokinetic properties, such as absorption and distribution. Additionally, the methanesulfonyl group attached to the benzamide moiety contributes to the molecule's hydrophilicity, which is crucial for its solubility and bioavailability.

One of the most notable aspects of this compound is its versatility in synthetic routes. Researchers have explored various methods to synthesize N-4-(4-fluorophenyl)-1,3-thiazol-2-yl-3-methanesulfonylbenzamide, including nucleophilic substitution, coupling reactions, and ring-closing strategies. These methods not only provide efficient pathways for large-scale production but also allow for functional group modifications to tailor the compound's properties for specific applications.

In terms of applications, this compound has shown promise in the field of drug discovery. Its thiazole core has been linked to anti-inflammatory, antitumor, and antimicrobial activities in preclinical studies. For instance, recent research has demonstrated that thiazole-containing compounds can inhibit key enzymes involved in inflammatory pathways, making them potential candidates for treating conditions like arthritis and neurodegenerative diseases.

Moreover, the methanesulfonyl group in the molecule plays a critical role in enhancing its stability under physiological conditions. This feature makes it an attractive candidate for drug delivery systems, where stability is paramount. Additionally, the fluorophenyl group contributes to the molecule's lipophilicity, which is essential for crossing biological membranes and reaching target sites within the body.

From an environmental perspective, this compound has also been studied for its biodegradability and eco-friendly properties. Researchers have found that N-4-(4-fluorophenyl)-1,3-thiazol-2-yl-3-methanesulfonylbenzamide exhibits low toxicity towards aquatic organisms under controlled conditions. This makes it a safer alternative to traditional chemicals used in agriculture and industrial processes.

In conclusion, N-4-(4-fluorophenyl)-1,3-thiazol-2-yl-3-methanesulfonylbenzamide (CAS No. 896286-51-4) is a multifaceted compound with a wide range of applications across various industries. Its unique structure, combined with recent advancements in synthetic methodologies and biological studies, positions it as a key player in modern chemical research. As ongoing investigations continue to uncover new properties and uses for this compound, its significance in both academic and industrial settings is expected to grow further.

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